molecular formula C8H16O B089490 Octanal CAS No. 124-13-0

Octanal

Cat. No. B089490
CAS RN: 124-13-0
M. Wt: 128.21 g/mol
InChI Key: NUJGJRNETVAIRJ-UHFFFAOYSA-N
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Patent
US07189489B2

Procedure details

To 7.83 g (40.1 mmol) of N-ethylcarbazole in 40 mL of CH2Cl2 are added 5.91 g (42.0 mmol) of benzoyl chloride and 5.88 g (44.1 mmol) of AlCl3. After stirring for 4 h at room temperature, 6.89 g (42.3 mmol) of octanoyl chloride and 5.92 g (44.4 mmol) of AlCl3 are added. This reaction mixture is stirred at room temperature for 4.5 h. Then, the reaction mixture is poured into ice-water. The products are extracted with CH2Cl2. The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine, followed by drying over anhydrous MgSO4. Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent affords 12.7 g of a white solid (74.2%).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Name
Quantity
5.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74.2%

Identifiers

REACTION_CXSMILES
C(N1C2C=CC=CC=2C2C1=CC=CC=2)C.C(Cl)(=O)C1C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:29](Cl)(=[O:37])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]>C(Cl)Cl>[CH:29](=[O:37])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
5.91 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5.88 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.89 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
5.92 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture is stirred at room temperature for 4.5 h
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
The products are extracted with CH2Cl2
WASH
Type
WASH
Details
The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 234.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07189489B2

Procedure details

To 7.83 g (40.1 mmol) of N-ethylcarbazole in 40 mL of CH2Cl2 are added 5.91 g (42.0 mmol) of benzoyl chloride and 5.88 g (44.1 mmol) of AlCl3. After stirring for 4 h at room temperature, 6.89 g (42.3 mmol) of octanoyl chloride and 5.92 g (44.4 mmol) of AlCl3 are added. This reaction mixture is stirred at room temperature for 4.5 h. Then, the reaction mixture is poured into ice-water. The products are extracted with CH2Cl2. The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine, followed by drying over anhydrous MgSO4. Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent affords 12.7 g of a white solid (74.2%).
Quantity
7.83 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Name
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step Two
Name
Quantity
5.92 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74.2%

Identifiers

REACTION_CXSMILES
C(N1C2C=CC=CC=2C2C1=CC=CC=2)C.C(Cl)(=O)C1C=CC=CC=1.[Al+3].[Cl-].[Cl-].[Cl-].[C:29](Cl)(=[O:37])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36]>C(Cl)Cl>[CH:29](=[O:37])[CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
7.83 g
Type
reactant
Smiles
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
Name
Quantity
5.91 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
5.88 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.89 g
Type
reactant
Smiles
C(CCCCCCC)(=O)Cl
Name
Quantity
5.92 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
This reaction mixture is stirred at room temperature for 4.5 h
Duration
4.5 h
EXTRACTION
Type
EXTRACTION
Details
The products are extracted with CH2Cl2
WASH
Type
WASH
Details
The CH2Cl2 layer is washed with water, saturated NaHCO3 aq. solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel with CH2Cl2-hexane(1:1) as eluent

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.7 g
YIELD: PERCENTYIELD 74.2%
YIELD: CALCULATEDPERCENTYIELD 234.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.